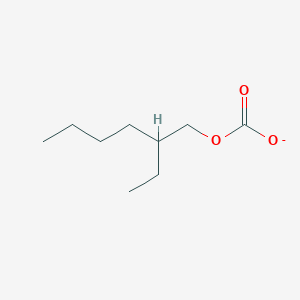
2-Anilinoethene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilinoethene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as chemical biology, medicinal chemistry, and materials science. The presence of both an aniline group and a sulfonyl fluoride group in its structure provides it with distinctive chemical properties that are exploited in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoethene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of aniline with ethenesulfonyl fluoride under mild conditions. This reaction typically requires a base such as triethylamine to facilitate the nucleophilic attack of the aniline on the sulfonyl fluoride group .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonyl chlorides as intermediates. These intermediates are then subjected to a fluoride-chloride exchange reaction using reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Anilinoethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, sulfonyl fluorides generally exhibit resistance to reduction due to the stability of the sulfur-fluorine bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, phenoxides, and enolates are commonly used under mild conditions to achieve high yields of the desired products.
Oxidation and Reduction: Specific conditions for oxidation and reduction reactions may vary, but the stability of the sulfonyl fluoride group often requires strong oxidizing or reducing agents.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
Scientific Research Applications
2-Anilinoethene-1-sulfonyl fluoride has found significant applications in various fields:
Medicinal Chemistry: Employed in the development of covalent inhibitors for enzymes, particularly serine proteases, due to its ability to form stable sulfonyl enzyme derivatives.
Materials Science: Utilized in the synthesis of functional materials and polymers, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Anilinoethene-1-sulfonyl fluoride involves the covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues, forming a stable sulfonyl enzyme derivative. This modification can inhibit the activity of enzymes such as serine proteases by blocking their active sites . Additionally, the compound can target other nucleophilic residues, including threonine, lysine, tyrosine, cysteine, and histidine, depending on the context and reaction conditions .
Comparison with Similar Compounds
Ethenesulfonyl Fluoride: Another sulfonyl fluoride with similar reactivity but different applications in click chemistry and materials science.
4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A serine protease inhibitor with similar inhibitory properties but different structural features.
Uniqueness: 2-Anilinoethene-1-sulfonyl fluoride is unique due to the presence of both an aniline group and a sulfonyl fluoride group, which provides it with distinctive chemical properties. Its ability to covalently modify a wide range of nucleophilic residues in proteins makes it a versatile tool in chemical biology and medicinal chemistry .
Properties
CAS No. |
60538-08-1 |
|---|---|
Molecular Formula |
C8H8FNO2S |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-anilinoethenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)7-6-10-8-4-2-1-3-5-8/h1-7,10H |
InChI Key |
BXKKKGBTVZJIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC=CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)


![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)




![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)

